Linderone Exhibits the Most Potent Farnesyl Protein Transferase (FPTase) Inhibition Among Lindera Cyclopentenediones
Linderone demonstrates superior FPTase inhibitory potency compared to its closest structural analogs. In a head-to-head comparison using an in vitro FPTase enzyme assay, linderone achieved an IC50 of 40 ± 3.5 μM, representing a 27.7% lower IC50 (greater potency) than methyllinderone (IC50: 55.3 ± 4.1 μM) and a 61.2% lower IC50 than lucidone (IC50: 103 ± 5.1 μM) [1]. This differentiation is critical for studies targeting Ras signaling pathways, as FPTase catalyzes the post-translational farnesylation essential for Ras oncoprotein membrane localization and transforming activity.
| Evidence Dimension | Farnesyl protein transferase (FPTase) inhibition |
|---|---|
| Target Compound Data | IC50 = 40 ± 3.5 μM |
| Comparator Or Baseline | Methyllinderone IC50 = 55.3 ± 4.1 μM; Methyllucidone IC50 = 42 ± 1.9 μM; Lucidone IC50 = 103 ± 5.1 μM |
| Quantified Difference | Linderone IC50 is 27.7% lower than methyllinderone and 61.2% lower than lucidone |
| Conditions | In vitro FPTase enzyme inhibition assay |
Why This Matters
Procurement of linderone over methyllinderone or lucidone enables experiments requiring lower compound concentrations to achieve equivalent target engagement, reducing potential off-target effects and conserving limited compound stocks.
- [1] Oh HM, Choi SK, Lee JM, Lee SK, Kim HY, Han DC, Kim HM, Son KH, Kwon BM. Cyclopentenediones, inhibitors of farnesyl protein transferase and anti-tumor compounds, isolated from the fruit of Lindera erythrocarpa Makino. Bioorg Med Chem. 2005;13(22):6182-6187. View Source
